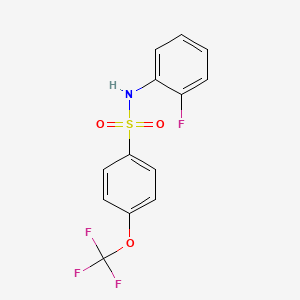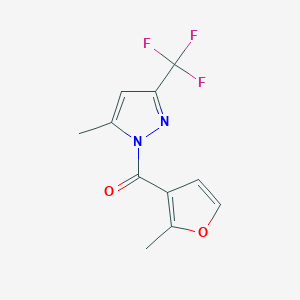
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. For example, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to decrease dopamine levels in the brain, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is that it is a synthetic compound, and its effects may not be representative of those of naturally occurring compounds.
Direcciones Futuras
There are several future directions for research on 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of more potent and selective 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole analogs, which may have improved therapeutic effects. Another area of interest is the investigation of the long-term effects of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole on brain function and behavior. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-methylfuran in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)benzoic acid with 2-methylfuran in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. In particular, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects in animal models. Studies have also suggested that 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole may have antipsychotic properties, making it a potential treatment for schizophrenia.
Propiedades
IUPAC Name |
(2-methylfuran-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-6-5-9(11(12,13)14)15-16(6)10(17)8-3-4-18-7(8)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANLKKVVBQPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(OC=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)

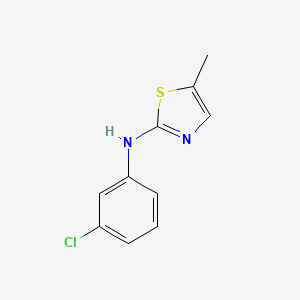
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)
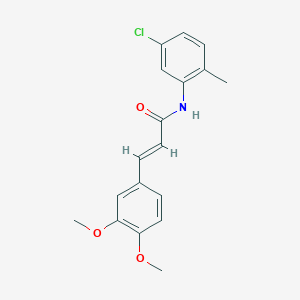
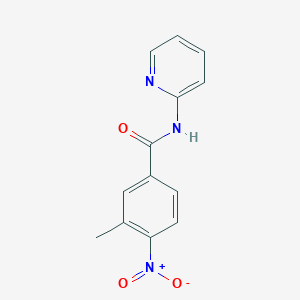
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)
![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)

